3-Chloro-4-(trifluoromethoxy)benzamide
Overview
Description
3-Chloro-4-(trifluoromethoxy)benzamide: is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chloro group (-Cl) attached to a benzamide core. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-(trifluoromethoxy)benzamide is the chitin synthase enzyme (CHS1) . This enzyme plays a crucial role in the synthesis of chitin, a key component of the exoskeleton in insects .
Mode of Action
This compound acts as a chitin biosynthesis inhibitor . It interferes with the normal growth and development of insects by inhibiting the enzyme that catalyzes the polymerization of chitin . This disruption prevents the insects from undergoing normal molting or pupation .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway in insects . By inhibiting the chitin synthase enzyme, it disrupts the formation of chitin, leading to abnormalities in the insect’s exoskeleton and ultimately causing the insect’s death .
Pharmacokinetics
Similar compounds are known to be absorbed orally and distributed throughout the body, with the highest concentrations found in the liver, kidney, spleen, lung, and fatty tissues . The compound is rapidly metabolized, with only low levels (1–2% of dose) found unchanged in urine .
Result of Action
The result of the compound’s action is the death of the insect pests . By inhibiting chitin synthesis, the compound prevents the insects from undergoing normal molting or pupation, leading to their death .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical processes within cells, affecting the overall metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with enzymes and other biomolecules is crucial for its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. These interactions can lead to changes in the biochemical processes within cells, affecting the overall metabolic balance. Understanding the compound’s role in metabolic pathways is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethoxy)benzamide typically involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxy trifluoroethylene . The reaction conditions often include the use of a base such as sodium hydride in a suitable solvent like methyl tert-butyl ether at low temperatures (0°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation to ensure high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed in industrial settings to achieve this .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
Chemistry: 3-Chloro-4-(trifluoromethoxy)benzamide is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethoxy groups, which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability due to the trifluoromethoxy group .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific electronic properties .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzamide
- 4-(Trifluoromethyl)benzylamine
- 3-Chloro-4-(trifluoromethoxy)benzenamine
Uniqueness: 3-Chloro-4-(trifluoromethoxy)benzamide is unique due to the presence of both a chloro and a trifluoromethoxy group on the benzamide core. This combination imparts distinct electronic properties, making it a valuable scaffold in medicinal chemistry for developing compounds with specific biological activities .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCMBXHASVZXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378743 | |
Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40251-61-4 | |
Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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